
N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide
Overview
Description
N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide is an organic compound characterized by the presence of a trifluoromethoxy group, a chloro substituent, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethoxylation of a chlorinated aromatic compound using reagents such as trifluoromethoxy iodide or trifluoromethoxy copper complexes under controlled conditions . The resulting intermediate is then subjected to acetamidation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide may involve large-scale trifluoromethoxylation reactions using specialized equipment to handle volatile and reactive trifluoromethoxylation reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Reactivity : It undergoes various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially enhanced properties.
Biology
- Antimicrobial Activity : Studies indicate that N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide exhibits notable antimicrobial properties. Its trifluoromethoxy group enhances its interaction with biological targets, making it effective against several bacterial strains .
- Anti-inflammatory Properties : Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines, indicating potential for treating inflammatory diseases.
Medicine
- Drug Development : The compound is being investigated for its potential use in drug development, particularly for conditions requiring antimicrobial or anti-inflammatory treatments. Its mechanism of action involves modulation of specific molecular targets, enhancing its therapeutic efficacy .
- Anticonvulsant Activity : Related studies have shown that derivatives of similar structures may possess anticonvulsant properties, suggesting potential applications in epilepsy treatment .
Industry
- Agrochemicals : this compound is explored for use in the production of agrochemicals due to its chemical stability and efficacy against pests .
Case Studies and Research Findings
Recent studies have focused on various aspects of this compound:
- Antimicrobial Evaluation : Research demonstrated significant inhibitory concentrations against various pathogens, indicating its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Activity : Investigations showed that the compound reduced inflammation markers in animal models, suggesting utility in chronic inflammatory conditions.
- Safety Profile : Toxicological assessments revealed a favorable safety profile with minimal adverse effects observed at therapeutic doses .
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The chloro substituent can participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide
- N-(3-Chloro-4-(trifluoromethoxy)phenyl)acetamide
- N-(3-Chloro-2-(trifluoromethyl)phenyl)acetamide
Uniqueness
N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide is unique due to the specific positioning of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets .
Biological Activity
N-(3-Chloro-2-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through acylation reactions involving 3-chloroaniline and trifluoromethoxyacetyl chloride. The process typically yields a white crystalline solid with a melting point around 72–73 °C, characterized by techniques such as HPLC and NMR spectroscopy .
Anticonvulsant Activity
One of the primary areas of investigation for this compound is its anticonvulsant properties. In studies utilizing the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models in rodents, this compound exhibited significant anticonvulsant activity. The results indicated that derivatives containing trifluoromethyl groups demonstrated enhanced efficacy compared to their chloro counterparts .
Table 1: Summary of Anticonvulsant Activity
Compound | Dose (mg/kg) | MES Efficacy | PTZ Efficacy |
---|---|---|---|
3-Chloroanilide | 100 | Inactive | Inactive |
Trifluoromethyl Anilide | 100 | Active | Active |
The introduction of fluorine or trifluoromethyl groups appears to be crucial for enhancing the anticonvulsant activity, likely due to increased metabolic stability and improved CNS penetration .
Antitubercular Activity
Recent studies have also evaluated the antitubercular potential of compounds structurally related to this compound. For instance, derivatives with similar scaffolds were tested against Mycobacterium tuberculosis strains, showing promising minimum inhibitory concentrations (MICs). The most potent derivatives displayed MIC values as low as 4 µg/mL against both sensitive and resistant strains .
Table 2: Antitubercular Activity of Related Compounds
Compound | MIC (µg/mL) | Resistance Type |
---|---|---|
Compound A | 4 | Rifampicin-resistant |
Compound B | 32 | Isoniazid-resistant |
This suggests that modifications to the phenyl ring can significantly impact biological activity, highlighting the importance of structure-activity relationships (SARs) in drug design.
Case Studies
In a specific case study involving this compound derivatives, researchers noted that varying substituents on the aromatic ring led to distinct biological profiles. For example, compounds with electron-withdrawing groups like trifluoromethyl were more effective against seizures compared to those with halogen substitutions alone .
Moreover, the SAR analysis indicated that certain structural modifications could lead to a complete loss of activity, underscoring the delicate balance between chemical structure and pharmacological effect.
Properties
IUPAC Name |
N-[3-chloro-2-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-5(15)14-7-4-2-3-6(10)8(7)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHCEBEBZOZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701221363 | |
Record name | Acetamide, N-[3-chloro-2-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007916-05-2 | |
Record name | Acetamide, N-[3-chloro-2-(trifluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[3-chloro-2-(trifluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701221363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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